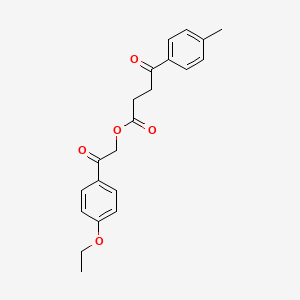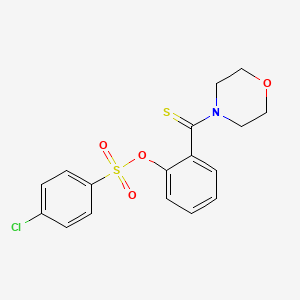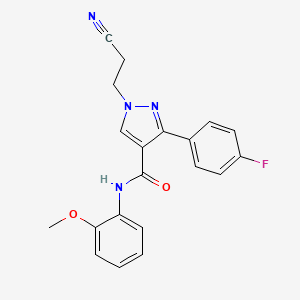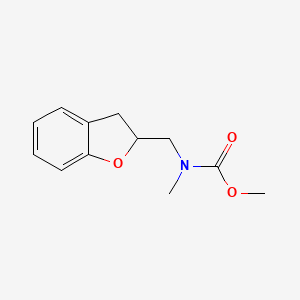
2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate, also known as EMBO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
Mechanism of Action
2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate exerts its effects through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting COX-2, 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been shown to have antioxidant effects, which may help protect against oxidative stress-related damage. Additionally, 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate in lab experiments is its specificity for COX-2 inhibition, which allows for targeted inhibition of the inflammatory response without affecting the production of other important molecules such as prostacyclin. Additionally, 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate is its relatively low potency compared to other COX-2 inhibitors, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate. One area of interest is the development of more potent derivatives of 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate that may be more effective in treating pain and inflammation-related disorders. Additionally, further research is needed to fully understand the mechanisms underlying 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate's neuroprotective effects and its potential applications in treating neurodegenerative disorders. Finally, more research is needed to determine the safety and efficacy of 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate in vivo, as most studies to date have been conducted in vitro.
Synthesis Methods
2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate can be synthesized through a multistep process that involves the reaction of ethyl 4-(4-methylphenyl)-4-oxobutanoate with 4-ethoxyphenylhydrazine. The resulting product is then treated with acetic anhydride and triethylamine to form the final 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate product. The purity of the compound can be determined through various analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been used in various scientific research studies due to its potential applications in drug discovery and development. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, 2-(4-ethoxyphenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
[2-(4-ethoxyphenyl)-2-oxoethyl] 4-(4-methylphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-3-25-18-10-8-17(9-11-18)20(23)14-26-21(24)13-12-19(22)16-6-4-15(2)5-7-16/h4-11H,3,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXITVXYPYOPMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[({5-[(2,4-dinitrophenyl)amino]-2-methylphenyl}imino)methyl]-3-hydroxy-N-(2-methylphenyl)-2-naphthamide](/img/structure/B5180797.png)
![3-(4-morpholinylsulfonyl)-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5180805.png)
![methyl 2-chloro-5-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B5180806.png)


![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[4-(2-thienyl)butanoyl]-4-piperidinecarboxamide](/img/structure/B5180823.png)



![ethyl 4-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}amino)benzoate](/img/structure/B5180868.png)
![N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide](/img/structure/B5180872.png)

![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine](/img/structure/B5180890.png)
